Introduction: The Significance of a Well-Characterized Starting Material
Introduction: The Significance of a Well-Characterized Starting Material
An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-2-phenylacetate Hydrochloride
This guide provides a comprehensive overview of the essential physical properties of Methyl 2-amino-2-phenylacetate hydrochloride (CAS No: 15028-40-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering insights into the causality behind experimental methods and providing robust protocols for in-house characterization.
Methyl 2-amino-2-phenylacetate hydrochloride is a key chiral building block in organic and medicinal chemistry, notably serving as a precursor in the synthesis of various pharmaceuticals. The physical properties of such a starting material are not mere data points; they are critical indicators of identity, purity, and stability. An impurity profile manifesting as a melting point depression or unexpected spectroscopic signals can have profound downstream consequences on reaction yield, purity of the final active pharmaceutical ingredient (API), and even its safety profile.
This guide establishes a framework for the thorough physical characterization of this compound, ensuring that researchers can confidently assess the quality of their materials and maintain reproducibility in their synthetic endeavors.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is the foundation upon which all other physical property analysis is built.
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IUPAC Name: methyl amino(phenyl)acetate hydrochloride
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Synonyms: D-(-)-α-Phenylglycine methyl ester hydrochloride (for the (R)-enantiomer), Methyl Phenylglycinate HCl
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CAS Number: 15028-40-7 (for the racemate)
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Molecular Formula: C₉H₁₂ClNO₂
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Molecular Weight: 201.65 g/mol [1]
The structure consists of a central chiral carbon bonded to a phenyl group, an amino group (protonated as an ammonium salt), a methyl ester, and a hydrogen atom. The presence of the hydrochloride salt is crucial, as it significantly influences properties like solubility and stability compared to the free base form.
Caption: Structure of Methyl 2-amino-2-phenylacetate Hydrochloride
Core Physicochemical Properties
The fundamental physical properties provide a rapid assessment of material identity and purity.
| Property | Value | Source(s) |
| Physical Form | Solid / Crystalline Powder | |
| Melting Point | 220-223 °C | |
| Appearance | White to off-white solid | |
| Solubility | Data not available¹ |
¹While specific quantitative solubility data is not readily found in literature, the hydrochloride salt form is expected to confer moderate to high solubility in polar protic solvents like water and methanol due to the ionic nature of the ammonium chloride group. It is expected to have lower solubility in less polar solvents like dichloromethane and be sparingly soluble in nonpolar solvents like hexanes. A detailed protocol for experimental determination is provided in Section 5.2.
Spectroscopic Characterization Profile
Spectroscopy is indispensable for confirming the molecular structure. While a definitive, publicly archived spectrum for this specific compound is elusive, we can predict the expected signals based on fundamental principles of spectroscopy and data from analogous structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form is particularly influential on the N-H stretching region.
| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Rationale |
| ~3100-2800 (broad) | N-H⁺ Stretch (Ammonium Salt) | The protonation of the amine group to form an ammonium salt results in a very broad and strong absorption band in this region, often overlapping with C-H stretches. |
| ~3050-3010 | Aromatic C-H Stretch | Characteristic sharp, medium-intensity peaks for sp² C-H bonds on the phenyl ring. |
| ~2960-2850 | Aliphatic C-H Stretch | Signals corresponding to the methyl (CH₃) and methine (CH) groups. |
| ~1750-1735 | C=O Stretch (Ester) | This is a key, strong, and sharp signal. The electron-withdrawing effect of the adjacent ammonium group may shift this to a slightly higher frequency compared to a simple alkyl acetate. |
| ~1600, ~1475 | Aromatic C=C Bending | Two or more bands are characteristic of the phenyl ring. |
| ~1250-1150 | C-O Stretch (Ester) | A strong band corresponding to the C-O single bond of the ester group. |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. The solvent of choice (e.g., D₂O or DMSO-d₆) will affect the chemical shifts and the observability of exchangeable protons (NH₃⁺).
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-9.5 | Broad singlet | 3H | N H₃⁺ | The ammonium protons are deshielded and often appear as a broad signal. In D₂O, this signal will exchange and disappear. |
| ~7.4-7.6 | Multiplet | 5H | Ar -H | The five protons of the monosubstituted phenyl ring will appear as a complex multiplet. |
| ~5.0-5.2 | Singlet | 1H | α-H (Methine) | This proton is adjacent to the phenyl ring, the ester, and the ammonium group, leading to significant deshielding. It appears as a singlet as there are no adjacent protons to couple with. |
| ~3.7-3.8 | Singlet | 3H | O-CH₃ | The methyl ester protons typically appear as a sharp singlet in this region. |
Carbon-13 (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
| Predicted δ (ppm) | Assignment | Rationale |
| ~168-172 | C =O (Ester) | The ester carbonyl carbon is characteristically found in this downfield region. |
| ~130-135 | Aromatic Quaternary C | The ipso-carbon of the phenyl ring (the one attached to the chiral center). |
| ~128-130 | Aromatic C H | Signals for the ortho, meta, and para carbons of the phenyl ring. Due to symmetry, the ortho and meta carbons may appear as single, more intense peaks. |
| ~55-60 | α-C (Methine) | The chiral carbon is significantly deshielded by the adjacent electronegative oxygen and nitrogen atoms, as well as the phenyl ring. |
| ~52-54 | O-CH₃ | The methyl ester carbon. |
Authoritative Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data. The following methodologies are based on established pharmacopeial standards.
Caption: Workflow for Physical Characterization of a New Material Batch
Melting Point Determination (Capillary Method)
This protocol is adapted from the U.S. Pharmacopeia (USP) general chapter <741>.[2]
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Sample Preparation: Ensure the sample is finely powdered and thoroughly dried (e.g., in a vacuum desiccator over silica gel for 24 hours) to remove any residual solvent, which can depress the melting point.[2]
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Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder. Pack the sample into the bottom by tapping or dropping the tube through a long glass tube onto a hard surface. The packed column height should be 2.5-3.5 mm.[2][3]
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Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
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Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough range. Allow the apparatus to cool.
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Accurate Determination: Using a fresh sample, heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
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Ramp and Observe: Decrease the heating rate to 1-2 °C per minute.[2]
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Record Range: Record two temperatures:
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T₁ (Onset): The temperature at which the first droplet of liquid is observed.
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T₂ (Clear Point): The temperature at which the last solid particle melts completely.
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Reporting: Report the result as the range T₁ - T₂. A pure compound should have a sharp range of 1-2 °C.
Aqueous Solubility Determination (Saturation Shake-Flask Method)
This protocol is based on the principles outlined in USP general chapter <1236> for equilibrium solubility.[4][5][6]
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System Preparation: To a series of glass vials, add a measured volume of the desired solvent (e.g., purified water, 0.1 M HCl, phosphate buffer pH 7.4).
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Addition of Solute: Add an excess amount of Methyl 2-amino-2-phenylacetate hydrochloride to each vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.
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Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary and should be confirmed by sampling at different time points until the concentration plateaus.
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Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the samples.
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Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a chemically inert filter (e.g., PTFE) may be required, but first ensure the compound does not adsorb to the filter material.
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Analysis: Accurately dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the solubility in units such as mg/mL or mol/L. Repeat the experiment at least in triplicate to ensure precision.
Safety, Handling, and Storage
Proper handling is paramount for laboratory safety and maintaining the integrity of the compound.
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Hazard Identification: The compound is classified as harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory irritation (H335). The corresponding GHS pictogram is GHS07 (Exclamation Mark).
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Storage at room temperature is generally acceptable.
Conclusion
The physical properties of Methyl 2-amino-2-phenylacetate hydrochloride define its identity and quality. A melting point of 220-223 °C, coupled with spectroscopic data that aligns with the predicted profiles for its ester, aromatic, and ammonium hydrochloride functionalities, provides strong evidence of the material's integrity. While quantitative solubility data requires experimental determination via robust methods like the shake-flask protocol, its salt form implies suitability for use in aqueous reaction media. By employing the standardized methodologies outlined in this guide, researchers can ensure the quality of this critical synthetic building block, leading to more reliable and reproducible scientific outcomes.
References
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U.S. Pharmacopeia. General Chapter <1236> Solubility Measurements. [Link][4][5]
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Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link][6]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link][2]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link][3]
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University of Alberta. (n.d.). Melting point determination. [Link]
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Oakwood Chemical. (n.d.). (S)-Methyl 2-amino-2-phenylacetate hydrochloride. Product Page for CAS 15028-39-4. [Link][1]
